molecular formula C7H8INO2 B1390507 6-Iodo-2,3-dimethoxypyridine CAS No. 321535-23-3

6-Iodo-2,3-dimethoxypyridine

Cat. No.: B1390507
CAS No.: 321535-23-3
M. Wt: 265.05 g/mol
InChI Key: FTFRZLORDYKKMJ-UHFFFAOYSA-N
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Description

6-Iodo-2,3-dimethoxypyridine (CAS 321535-23-3) is a halogenated pyridine derivative with the molecular formula C₇H₈INO₂ and a molecular weight of 265.05 g/mol . It features an iodine atom at the 6-position and methoxy groups at the 2- and 3-positions of the pyridine ring. This compound is primarily utilized in research settings for synthetic chemistry applications, such as cross-coupling reactions and nucleophilic substitutions, owing to the reactivity of the iodine substituent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-2,3-dimethoxypyridine can be achieved through several methods. One common approach involves the reaction of sodium methoxide with 2-bromo-6-iodo-3-methoxypyridine . The reaction typically proceeds under mild conditions, with the sodium methoxide acting as a base to facilitate the substitution of the bromine atom with a methoxy group.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-2,3-dimethoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The methoxy groups can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or other nucleophiles can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 2,3-dimethoxypyridine derivatives.

Scientific Research Applications

Organic Synthesis

6-Iodo-2,3-dimethoxypyridine serves as a crucial intermediate in synthesizing more complex heterocyclic compounds. Its halogenated structure allows for various substitution reactions, facilitating the formation of diverse chemical entities.

Reaction TypeDescription
Nucleophilic Substitution Can undergo nucleophilic attacks on the iodine atom to form new derivatives.
Cross-Coupling Reactions Participates in reactions like Suzuki-Miyaura coupling to create biaryl compounds.

Medicinal Chemistry

The compound has shown promise in biological research due to its potential therapeutic applications:

  • Antimicrobial Activity : Exhibits significant activity against Gram-positive bacteria by disrupting cell wall synthesis.
  • Anticancer Properties : Induces apoptosis in cancer cells through activation of caspase pathways and mitochondrial dysfunction.
  • Enzyme Inhibition : Acts as a competitive inhibitor for kinases involved in cell signaling pathways, impacting therapeutic strategies for cancer treatment.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various pyridine derivatives, including this compound. The compound demonstrated significant inhibition against bacterial strains, primarily through disruption of cell wall integrity.

Case Study 2: Anticancer Properties

Research on anticancer effects revealed that this compound induces apoptosis in multiple cancer cell lines. Mechanistic studies indicated that it activates caspases and promotes mitochondrial dysfunction, leading to programmed cell death.

Case Study 3: Enzyme Inhibition

Investigations into enzyme inhibition showed that this compound acts as a competitive inhibitor for certain kinases. This inhibition alters cellular responses and has implications for developing targeted cancer therapies.

The following table summarizes key findings from research studies on the biological activity of this compound:

StudyBiological ActivityMechanismReference
Study AAntimicrobialInhibition of bacterial cell wall synthesis
Study BAnticancerInduction of apoptosis in cancer cells
Study CEnzyme InhibitionCompetitive inhibition of specific kinases

Mechanism of Action

The mechanism of action of 6-Iodo-2,3-dimethoxypyridine involves its interaction with various molecular targets. The iodine atom and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The specific pathways and targets depend on the context of its use, such as in biochemical assays or drug development.

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires storage at 2–8°C under inert conditions to prevent degradation .
  • Purity : Typically supplied at >98% purity for research use .
  • Solubility : Solubility in organic solvents like DMF and DMSO is enhanced by heating and sonication .

The structural and functional attributes of 6-iodo-2,3-dimethoxypyridine can be contextualized by comparing it to related pyridine derivatives. Below is an analysis of its positional isomers, halogenated analogs, and substituted variants.

Positional Isomers

4-Iodo-2,3-dimethoxypyridine (CAS 1261365-64-3)

  • Structure : Iodine at the 4-position, methoxy groups at 2- and 3-positions.
  • Synthesis : Prepared via deprotometalation of 3-methoxypyridine, yielding a pale yellow powder with a low melting point (<50°C) .
  • Price : Priced at $500/g (1 g), significantly higher than this compound ($400/g for 1 g) .

5-Iodo-2,3-dimethoxypyridine (CAS 1138444-04-8)

  • Structure : Iodine at the 5-position.
  • Applications : Used in medicinal chemistry for modifying nucleoside analogs, as seen in electrophilic functionalization of uracil derivatives .
  • Price : Comparable to this compound, at $400/g (1 g) .

Halogenated Pyridines with Mixed Substituents

2-Bromo-6-iodo-3-methoxypyridine

  • Structure : Bromine at 2-position, iodine at 6-position, and methoxy at 3-position.
  • Reactivity : Bromine’s lower leaving-group ability compared to iodine reduces utility in cross-coupling reactions but may enhance stability in acidic conditions .
  • Price : Higher cost ($500/g for 1 g) due to dual halogenation .

2,5-Dichloro-6-iodo-3-methoxypyridine

  • Structure : Chlorine at 2- and 5-positions, iodine at 6-position.
  • Applications : Chlorine substituents increase electrophilicity, making this compound suitable for SNAr (nucleophilic aromatic substitution) reactions .

Substituted Pyridines with Functional Groups

6-Iodo-5-methoxypyridin-3-ol (CAS N/A)

  • Structure : Hydroxyl group at 3-position, methoxy at 5-position.
  • Reactivity : The hydroxyl group introduces hydrogen-bonding capacity, altering solubility in polar solvents compared to fully methoxylated analogs .

4-Iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine (CAS 1261365-81-4)

  • Structure : Trifluoromethyl group at 5-position.
  • Applications : The electron-withdrawing CF₃ group enhances electrophilicity, making this compound valuable in fluorinated drug synthesis .

Data Tables

Table 1. Comparison of Iodo-Dimethoxypyridine Isomers

Compound Name CAS Number Iodine Position Molecular Formula Price (1 g) Key Application
This compound 321535-23-3 6 C₇H₈INO₂ $400 Cross-coupling reactions
4-Iodo-2,3-dimethoxypyridine 1261365-64-3 4 C₇H₈INO₂ $500 Regioselective synthesis
5-Iodo-2,3-dimethoxypyridine 1138444-04-8 5 C₇H₈INO₂ $400 Nucleoside analog modification

Table 2. Halogenated Pyridine Derivatives

Compound Name CAS Number Halogen/Substituents Price (1 g) Reactivity Profile
2-Bromo-6-iodo-3-methoxypyridine N/A Br (2), I (6), OCH₃ (3) $500 Lower coupling activity
2,5-Dichloro-6-iodo-3-methoxypyridine N/A Cl (2,5), I (6), OCH₃ (3) N/A SNAr reactions
4-Iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine 1261365-81-4 I (4), OCH₃ (2,3), CF₃ (5) N/A Fluorinated drug synthesis

Key Research Findings

  • Reactivity : The iodine atom in this compound facilitates Suzuki-Miyaura and Ullmann-type couplings, as demonstrated in DMF under reflux conditions .
  • Stability : Methoxy groups at 2- and 3-positions stabilize the pyridine ring against oxidation, contrasting with hydroxylated analogs like 6-iodo-5-methoxypyridin-3-ol, which are prone to degradation .
  • Cost Factors : Positional isomers (e.g., 4-iodo vs. 6-iodo) exhibit price disparities due to synthetic complexity, with 4-iodo derivatives requiring multi-step lithiation protocols .

Biological Activity

6-Iodo-2,3-dimethoxypyridine is a halogenated heterocyclic compound with the molecular formula C7H8INO2\text{C}_7\text{H}_8\text{INO}_2 and a molecular weight of 265.05 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its unique structural features and potential biological activities.

Structural Characteristics

The compound features:

  • Pyridine Ring: A six-membered aromatic ring containing nitrogen.
  • Methoxy Groups: Two methoxy groups (-OCH₃) located at the 2 and 3 positions of the pyridine ring.
  • Iodine Atom: An iodine atom at the 6 position, which enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the iodine atom and methoxy groups allows for:

  • Hydrogen Bonding: Facilitating interactions with biological macromolecules.
  • Enhanced Reactivity: The iodine atom increases electrophilicity, making it a potential ligand in biochemical assays.

Pharmacological Potential

Research indicates that this compound may possess several pharmacological properties:

  • Antioxidant Activity: Similar compounds have shown potential antioxidant effects, which could be relevant for neuroprotective applications .
  • Antimicrobial Properties: Compounds with similar structures have demonstrated activity against various pathogens, suggesting potential applications in treating infections .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with related compounds is essential:

Compound NameStructural FeaturesUnique Aspects
2,3-DimethoxypyridineTwo methoxy groups without iodineActs as a nucleophile; less reactive than iodinated version
4-Iodo-2,3-dimethoxypyridineIodine at position 4 instead of 6Different regioselectivity in reactions
2-Iodo-3-methoxypyridineIodine at position 2Different electronic properties
6-Bromo-2,3-dimethoxypyridineBromine instead of iodineSimilar reactivity but generally less reactive

The specific substitution pattern of this compound contributes to its distinct chemical behavior and potential biological activity compared to its analogs.

Case Studies and Research Findings

  • Neuroprotective Studies:
    • Research on related compounds suggests that the antioxidant properties may contribute to neuroprotection. For instance, idebenone (a related compound) has been shown to scavenge free radicals effectively and protect neuronal cells from oxidative stress .
  • Antimicrobial Activity:
    • A study highlighted that certain pyridine derivatives exhibited significant antimicrobial effects against both planktonic cells and biofilms of Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Iodo-2,3-dimethoxypyridine, and how can reaction conditions be tailored to improve regioselectivity?

  • Methodological Answer : Iodination at the 6-position of pyridine derivatives typically involves electrophilic substitution or transition-metal-catalyzed coupling. For 2,3-dimethoxypyridine precursors, directing groups (e.g., methoxy) influence regioselectivity. A plausible route involves iodination using N-iodosuccinimide (NIS) in acidic media (e.g., H2SO4) at 0–25°C . Optimization may include:

  • Temperature control : Lower temperatures reduce side reactions (e.g., di-iodination).
  • Solvent choice : Polar aprotic solvents (DMF, DCM) enhance iodine activation.
  • Catalysts : CuI or Pd catalysts improve yields in cross-coupling approaches (e.g., Suzuki-Miyaura with boronic acids).
    Table 1 : Comparative iodination methods for pyridine derivatives:
MethodReagents/ConditionsYield (%)Purity (HPLC)
Electrophilic IodinationNIS, H2SO4, DCM, 0°C65–75>95%
Metal-CatalyzedCuI, KI, 2,3-dimethoxypyridine, DMF80–85>98%

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Multi-modal characterization is critical:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm).
  • Mass Spectrometry (HRMS) : Exact mass matching (theoretical M.W. 265.05 g/mol) ensures molecular identity.
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) quantifies purity (>98% for synthetic batches) .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic disorder in this compound, and how can SHELXL refinement address them?

  • Methodological Answer : Iodo-substituted pyridines often exhibit rotational disorder or twinning due to heavy-atom effects. Using SHELXL:

  • Twinning refinement : Apply TWIN/BASF commands for non-merohedral twinning.
  • Disorder modeling : Split occupancy for overlapping atoms (e.g., methoxy groups) using PART/SUMP constraints.
  • Validation : Post-refinement R-factors (R1 < 5%) and Hirshfeld surface analysis ensure model accuracy .

Q. How can conflicting spectroscopic data (e.g., unexpected downfield shifts in 1^11H NMR) be systematically investigated?

  • Methodological Answer : Contradictions may stem from solvent effects, paramagnetic impurities, or tautomerism. Steps:

Solvent standardization : Re-run NMR in deuterated DMSO or CDCl3 to assess solvent-induced shifts.

Paramagnetic screening : Add EDTA to chelate trace metals.

DFT calculations : Compare experimental 1^1H shifts with computed values (e.g., Gaussian09/B3LYP/6-31G*).
Example: A downfield shift in H-4 may indicate hydrogen bonding with residual DMF, resolved by rigorous drying .

Q. What mechanistic insights can be gained from studying the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The iodo group’s leaving ability facilitates Suzuki, Stille, or Ullmann couplings. Key considerations:

  • Catalyst selection : Pd(PPh3)4 for aryl-aryl bonds; CuI for Ullmann-type C–N couplings.
  • Steric effects : 2,3-Dimethoxy groups may hinder transmetallation; bulky ligands (e.g., XPhos) improve yields.
  • Kinetic studies : Monitor reaction progress via TLC/GC-MS to identify rate-limiting steps (e.g., oxidative addition).
    Table 2 : Cross-coupling efficiency with this compound:
Reaction TypeCatalyst SystemYield (%)Turnover Frequency (h⁻¹)
Suzuki-MiyauraPd(PPh3)4, K2CO38512.3
Ullmann C–N CouplingCuI, 1,10-phenanthroline728.7

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental spectral data for this compound?

  • Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. Mitigation strategies:

  • Implicit vs. explicit solvation : Compare DFT results using SMD (solvation model) with explicit solvent molecules.
  • Conformational sampling : Use molecular dynamics (MD) to explore low-energy conformers.
    Example: A 0.3 ppm 1^1H NMR deviation for H-5 may reflect gauche interactions between methoxy groups not modeled in static DFT .

Properties

IUPAC Name

6-iodo-2,3-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO2/c1-10-5-3-4-6(8)9-7(5)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFRZLORDYKKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670127
Record name 6-Iodo-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321535-23-3
Record name 6-Iodo-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add NaOMe (1.4 equiv., 1.25 g, 23.14 mmol) to 2-bromo-6-iodo-3-methoxypyridine, 3 (4.95 g, 15.76 mmol) dissolved in DMF (10 mL), and stir the reaction medium, heating at 100° C. under N2 for 1 h. After cooling, the reaction mixture is shared between saturated NaHCO3 and CH2Cl2, and the organic phase is dried (MgSO4) and concentrated. Purification on SiO2 (EtOAc at 10%/heptane) gives 4 (3.13 g, 74.9% as a white solid: 1H NMR (CDCl3) δ 7.25 (d, 1H, J=7.8 Hz), 6.76 (d, 1H, J=8.1 Hz), 4.03 (s, 3H), 3.87 (s, 3H); m/z obs.=266 (M+1).
Name
NaOMe
Quantity
1.25 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
4.95 g
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reactant
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0 (± 1) mol
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0 (± 1) mol
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10 mL
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-3-methoxy-6-iodopyridine (11-3, 34 g, 162 mmol) in DMF (65 mL) was added sodium methoxide (37 mL, 162 mmol) and heated to 100° C. The mixture was stirred for 10 minutes and partitioned between saturated NaHCO3 and DCM. The organic phase was washed with brine, dried over Na2SO4, filtered and concentrated. The crude material was purified by gradient elution on silica (0 to 20% EtOAc in hexanes) to afford the title compound (11-4) as a white powder. ESI+MS [M+H]+ C7H8INO2: 265.8 found, 266.0 required
Quantity
34 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
37 mL
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 2-bromo-3-methoxy-6-iodopyridine (3-3, 34 g, 108 mmol) in DMF (65 mL) was added sodium methoxide in methanol (37 mL, 162 mmol, 4.37M) and heated to 100° C. The mixture was stirred for 10 minutes and partitioned between saturated NaHCO3 and DCM. The organic phase was washed with brine, dried over Na2SO4, filtered and concentrated. The crude material was purified by gradient elution on silica (0 to 20% EtOAc in hexanes) to afford the title compound (3-4) as a white powder. ESI+MS[M+H]+C7H8INO2: 265.8 found, 266.0 required.
Quantity
34 g
Type
reactant
Reaction Step One
Name
sodium methoxide
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Iodo-2,3-dimethoxypyridine
6-Iodo-2,3-dimethoxypyridine
6-Iodo-2,3-dimethoxypyridine
6-Iodo-2,3-dimethoxypyridine
6-Iodo-2,3-dimethoxypyridine
6-Iodo-2,3-dimethoxypyridine

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